molecular formula C19H25NO4S B2444544 Cyclohex-3-en-1-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1448128-42-4

Cyclohex-3-en-1-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone

Cat. No.: B2444544
CAS No.: 1448128-42-4
M. Wt: 363.47
InChI Key: GLUDWCMSFFSZGB-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexene ring, a methoxyphenyl group, and a piperidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohex-3-en-1-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the cyclohexene ring and the piperidine moiety. Common synthetic routes include:

    Formation of the Cyclohexene Ring: This can be achieved through Diels-Alder reactions or other cyclization methods.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Coupling with Piperidine: The final step involves coupling the cyclohexene and methoxyphenyl intermediates with piperidine using reagents like sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-3-en-1-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic ring and the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, sulfonyl chlorides, and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclohex-3-en-1-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Cyclohex-3-en-1-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohex-3-en-1-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone
  • Cyclohex-3-en-1-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

cyclohex-3-en-1-yl-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4S/c1-24-16-7-9-17(10-8-16)25(22,23)18-11-13-20(14-12-18)19(21)15-5-3-2-4-6-15/h2-3,7-10,15,18H,4-6,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUDWCMSFFSZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3CCC=CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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